molecular formula C12H17ClN2O4S B5133697 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide

2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide

Cat. No. B5133697
M. Wt: 320.79 g/mol
InChI Key: ANVDANZSBQJHPC-UHFFFAOYSA-N
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Description

2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide, also known as CI-994, is a small molecule histone deacetylase inhibitor (HDACi) that has been developed as a potential anti-cancer therapy. It is a member of the benzamide class of HDACi and has shown promising results in preclinical studies.

Mechanism of Action

2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide works by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. This leads to increased acetylation of histones, which promotes gene expression and alters the structure of chromatin. This, in turn, leads to changes in the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage repair.
Biochemical and Physiological Effects:
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells relatively unaffected. It has also been found to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. Additionally, 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide is that it has been shown to be effective against a wide range of cancer cell types. Additionally, it has been found to be relatively non-toxic to normal cells. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide. One area of interest is in combination therapies, where 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide is used in combination with other anti-cancer agents to enhance their effectiveness. Additionally, there is interest in developing more potent and selective HDAC inhibitors based on the structure of 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide. Finally, there is potential for the use of 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide in the treatment of neurodegenerative diseases, due to its neuroprotective effects.

Synthesis Methods

The synthesis of 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide involves the reaction of 2-chloro-4-nitrophenol with isopropylamine to form 2-chloro-4-(isopropylamino)phenol, which is then reacted with N-methylacetamide in the presence of sodium hydride to produce 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide.

Scientific Research Applications

2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to radiation and chemotherapy. Additionally, 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide has been found to have anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O4S/c1-8(2)15-20(17,18)9-4-5-11(10(13)6-9)19-7-12(16)14-3/h4-6,8,15H,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVDANZSBQJHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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